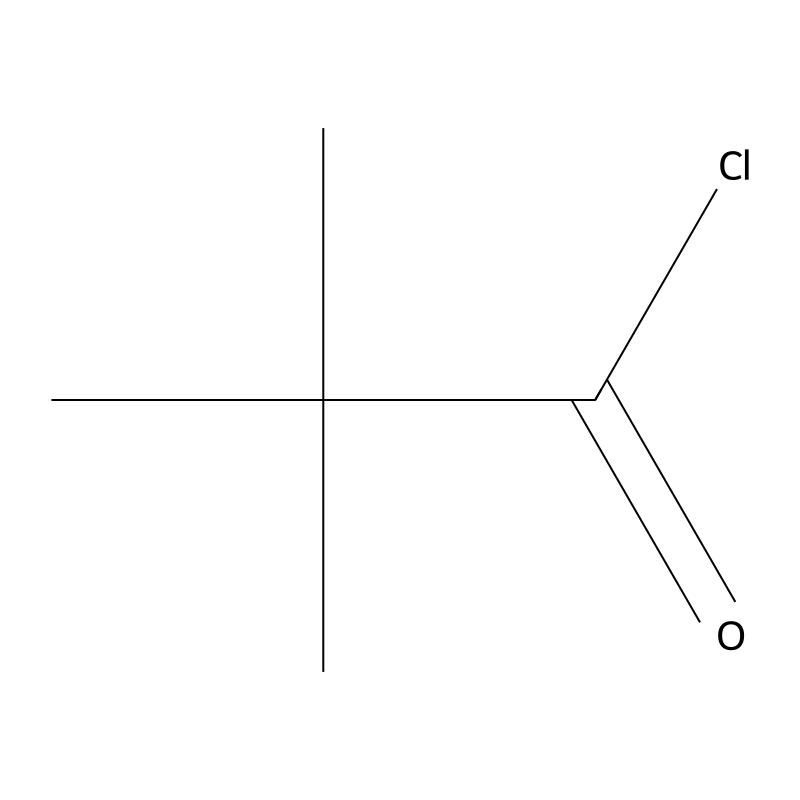

Pivaloyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pharmaceuticals

Field: Pharmaceutical Chemistry

Application: Pivaloyl chloride is used in the synthesis of various pharmaceutical compounds such as DPE, amino benzylpenicillin, cefazolin, dipivefrin, cephalexin, and dipivalyl epinephrine .

Method: The specific methods of application or experimental procedures can vary depending on the specific pharmaceutical compound being synthesized.

Results: The outcome is the production of various pharmaceutical compounds that have wide-ranging therapeutic applications.

Synthesis of Agrochemicals

Field: Agrochemical Chemistry

Application: Pivaloyl chloride is used in the synthesis of various agrochemicals, including pesticides and insecticides .

Method: The specific methods of application or experimental procedures can vary depending on the specific agrochemical being synthesized.

Results: The outcome is the production of various agrochemicals that are used to protect crops and improve agricultural productivity.

Amide and Peptide Couplings

Field: Biochemistry

Application: Pivaloyl chloride is used in amide and peptide couplings mediated by pivaloyl mixed anhydrides in aqueous media .

Method: Pivaloyl chloride is added to a slurry mixture and left stirring at 0 °C. After a certain activation time, the slurry is added to an ice-cold suspension of C-protected amino acid and sodium bicarbonate in ethyl acetate .

Results: The outcome is the production of amides and peptides, which are fundamental components of proteins and play crucial roles in biological processes.

Derivatization Agent for Parabens

Field: Analytical Chemistry

Application: Pivaloyl chloride is used as a new derivatization agent for parabens and its application in simultaneous derivatization and air-assisted liquid–liquid microextraction of the analytes in hygiene and personal care products .

Method: The analytes are derivatized by a fast reaction occurring between parabens and pivaloyl chloride and extracted into toluene under mild conditions in a test tube .

Results: The outcome is the successful analysis of selected parabens in various hygiene and personal care products .

Synthesis of Organic Peroxides

Field: Organic Chemistry

Application: Pivaloyl chloride is used in the manufacture of organic peroxides .

Method: The specific methods of application or experimental procedures can vary depending on the specific organic peroxide being synthesized.

Results: The outcome is the production of various organic peroxides that have wide-ranging applications in polymer chemistry, as they are often used as initiators in polymerization reactions.

Synthesis of Peroxy Esters

Application: Pivaloyl chloride is used in the manufacture of peroxy esters .

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is a colorless to light yellow liquid characterized by a pungent odor. It has the chemical formula and a molar mass of 120.58 g·mol . This compound is classified as a branched-chain acyl chloride and is primarily used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Pivaloyl chloride is produced by the reaction of pivalic acid with phosphorus pentachloride, a method first developed by Aleksandr Butlerov in 1874 .

Pivaloyl chloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation of its vapors can irritate the respiratory system. Pivaloyl chloride is also flammable [].

Due to these hazards, proper safety precautions are crucial when handling pivaloyl chloride. These include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

- Formation of Amides: It can be used to synthesize amides, which are crucial in drug development.

- Esterification: Pivaloyl chloride reacts with alcohols to form esters. For example, it has been utilized in the selective esterification of sucrose to produce pivaloylsucrose derivatives .

- Conversion of Alcohols: When combined with dimethylformamide (DMF), it acts as a reagent for converting alcohols into chlorides .

- Chemiluminescence: This compound can undergo chemiluminescence when reacted with hydrogen fluoride and potassium dichromate in the presence of an amide, useful for detecting small amounts of pivaloyl chloride in solutions .

Several methods exist for synthesizing pivaloyl chloride:

- Traditional Method: Reacting pivalic acid with phosphorus pentachloride under controlled conditions yields pivaloyl chloride .

- Continuous Process: A more modern approach involves the reaction of pivalic acid with phenylchloroform in the presence of iron(III) chloride at elevated temperatures (40° C to 150° C). This method allows for continuous production and high yields (90%-95%) .

- Selective Esterification: Pivaloyl chloride can also be synthesized through selective esterification reactions, such as those involving sucrose .

Pivaloyl chloride is widely utilized across various fields:

- Pharmaceutical Industry: It serves as an important acylating agent for synthesizing active pharmaceutical ingredients like aminobenzylpenicillin and cephalexin.

- Agrochemicals: Used in the production of insecticides and herbicides.

- Organic Synthesis: Acts as a building block for various organic compounds and dyes .

Studies on pivaloyl chloride's interactions reveal its reactivity with various functional groups:

- It reacts vigorously with water, producing trimethylacetic acid and releasing hydrogen chloride gas .

- Its interactions with amines can lead to the formation of stable amides, highlighting its utility in synthetic organic chemistry.

Pivaloyl chloride shares similarities with other acyl chlorides but possesses unique characteristics due to its branched structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetyl Chloride | Simpler structure; commonly used for acetylation. | |

| Propionyl Chloride | Straight-chain structure; used in flavoring agents. | |

| Butyryl Chloride | Straight-chain; utilized in organic synthesis. | |

| Valeryl Chloride | Similar length; less branched compared to pivaloyl. |

Pivaloyl chloride's branched structure contributes to its distinct reactivity profiles compared to these straight-chain counterparts, making it particularly valuable in specialized synthetic applications .

Pivaloyl chloride undergoes nucleophilic acyl substitution reactions through a characteristic nucleophilic addition-elimination mechanism. This fundamental reaction pathway governs the majority of transformations involving this sterically hindered acyl chloride and distinguishes it from simpler nucleophilic substitution mechanisms.

The mechanistic framework involves two distinct sequential steps: an initial nucleophilic addition phase followed by an elimination phase. During the addition stage, nucleophiles attack the electrophilic carbonyl carbon of pivaloyl chloride, which exhibits enhanced electrophilicity due to the electron-withdrawing effects of both the carbonyl oxygen and chlorine substituents. The presence of these two electronegative atoms creates a highly polarized carbon center that serves as the primary site for nucleophilic attack.

The tetrahedral intermediate formed during nucleophilic addition represents a critical mechanistic feature that differentiates acyl substitution from alkyl halide substitution reactions. Unlike the pentavalent transition state observed in bimolecular nucleophilic substitution (SN2) reactions of alkyl halides, pivaloyl chloride reactions proceed through a less sterically crowded tetrahedral geometry. This structural arrangement contributes significantly to the enhanced reactivity of acyl chlorides compared to their alkyl halide counterparts.

Experimental kinetic studies have revealed that the nucleophilicity and basicity of attacking species strongly influence reaction rates. Primary amines demonstrate the highest reaction rates, followed by ammonia, alcohols, and water, reflecting the correlation between nucleophile strength and reaction velocity. The bulky tertiary butyl group adjacent to the carbonyl center in pivaloyl chloride introduces steric hindrance that can modulate reaction rates, particularly with larger nucleophiles.

The elimination phase involves chloride ion departure accompanied by reformation of the carbonyl double bond. This step typically occurs rapidly following nucleophilic addition, with the excellent leaving group ability of chloride facilitating efficient elimination. The stereochemical outcome of these reactions reflects the planar nature of the reformed carbonyl group, eliminating any stereochemical information present in the tetrahedral intermediate.

Proton transfer processes play essential roles in the overall mechanism, particularly when nucleophiles possess transferable hydrogen atoms. With ammonia and primary amines, the initially formed positively charged nitrogen center requires deprotonation to yield the final neutral amide products. This deprotonation can occur through intramolecular mechanisms involving additional nucleophile molecules or through base-catalyzed pathways when suitable bases are present.

Computational Modeling and Density Functional Theory Studies of Reaction Pathways

Computational chemistry approaches have provided comprehensive insights into the electronic structure and reaction dynamics of pivaloyl chloride transformations. Density functional theory calculations, particularly using hybrid functionals such as B3LYP with extended basis sets, have proven effective for modeling the geometric and energetic features of these reactions.

High-level ab initio calculations have mapped the potential energy surfaces for various reaction pathways involving acyl chlorides. Configuration interaction methods with single excitations (CIS) and more sophisticated coupled cluster approaches have been employed to investigate excited state dynamics and photodissociation processes. These studies have revealed that carbon-chlorine bond cleavage can occur through both ground state and excited state pathways, depending on the reaction conditions and energy input.

Quantum chemical calculations have elucidated the electronic factors governing nucleophilic attack on the carbonyl carbon. The frontier molecular orbital analysis indicates that the lowest unoccupied molecular orbital (LUMO) of pivaloyl chloride is localized primarily on the carbonyl carbon, consistent with this site serving as the primary electrophilic center. The highest occupied molecular orbital (HOMO) energies of various nucleophiles correlate well with experimental reactivity trends, supporting orbital interaction theory predictions.

Density functional theory studies have investigated the influence of basis set size and functional selection on calculated reaction energetics. Comparison studies indicate that hybrid functionals incorporating exact exchange provide more accurate descriptions of reaction barriers and thermodynamic parameters compared to pure generalized gradient approximation functionals. The inclusion of dispersion corrections proves particularly important for accurately modeling systems involving larger nucleophiles or bulky substituents.

Solvation modeling through continuum approaches such as the Solvation Model based on Density (SMD) has enhanced the accuracy of computational predictions for solution-phase reactions. These calculations reveal that polar solvents significantly stabilize the charged intermediates formed during nucleophilic addition, leading to reduced activation barriers and altered reaction thermodynamics. The dielectric constant and hydrogen bonding ability of solvents emerge as key parameters influencing reaction energetics.

Molecular dynamics simulations combined with quantum chemical methods have provided insights into dynamic aspects of the reaction mechanism. These studies reveal that thermal motion and solvent fluctuations can significantly influence reaction pathways and product distributions. The time-resolved analysis of reaction coordinates demonstrates that elimination typically occurs within picoseconds following nucleophilic addition, consistent with experimental observations of rapid product formation.

Transition State Analysis Research

Transition state geometry optimization represents a critical component of mechanistic studies on pivaloyl chloride reactions. Computational methods employing intrinsic reaction coordinate (IRC) calculations have been used to validate transition state structures and map reaction pathways connecting reactants to products. These analyses confirm that nucleophilic addition proceeds through early transition states with relatively little bond formation to the attacking nucleophile.

Transition state analysis for hydrolysis reactions reveals tetrahedral geometries with partial bonds to both the incoming nucleophile and departing chloride. The bond distances in the transition state reflect the asynchronous nature of bond making and breaking processes, with carbon-oxygen bond formation typically more advanced than carbon-chlorine bond cleavage. This timing difference contributes to the overall stereochemical and energetic features of the reaction.

Activation energy calculations demonstrate that pivaloyl chloride exhibits lower barriers for nucleophilic attack compared to less electrophilic carbonyl compounds. The bulky tertiary butyl substituent introduces steric strain in the transition state that partially offsets the electronic activation provided by the electron-withdrawing groups. However, the net effect remains favorable for rapid reaction with most nucleophiles.

Temperature dependence studies of transition state properties indicate that entropic contributions become increasingly important at elevated temperatures. The negative activation entropy typical of association reactions reflects the loss of translational freedom upon formation of the transition state complex. Eyring plot analysis of experimental rate data provides activation parameters that compare favorably with computational predictions.

Substituent effects on transition state stability have been investigated through systematic variation of acyl chloride structures. These studies reveal that electron-withdrawing substituents stabilize transition states for nucleophilic attack, while bulky substituents introduce destabilizing steric interactions. The balance between electronic and steric effects determines the overall reactivity patterns observed experimentally.

Isotope effects calculated for deuterium substitution provide additional validation of proposed transition state structures. Primary kinetic isotope effects for reactions involving C-H bond breaking or formation typically range from 2-7, consistent with significant bond reorganization in the transition state. Secondary isotope effects reflect changes in hybridization and bonding environment around the reaction center.

Solvent Effect Studies

Solvent polarity exerts profound influences on the kinetics and thermodynamics of pivaloyl chloride reactions. Polar aprotic solvents such as acetonitrile and dimethylformamide provide optimal environments for nucleophilic acyl substitution by stabilizing charged intermediates without competing through nucleophilic attack. The high dielectric constants of these solvents facilitate charge separation during the addition phase while avoiding protic complications.

Polar protic solvents present dual roles in pivaloyl chloride chemistry, serving simultaneously as reaction media and competing nucleophiles. Water demonstrates exceptional reactivity toward pivaloyl chloride, leading to rapid hydrolysis and formation of pivalic acid. Alcoholic solvents similarly participate directly in reaction pathways, producing ester products through nucleophilic attack on the carbonyl center.

Solvent-nucleophile interactions significantly modulate reaction selectivity and rate. Hydrogen bonding between protic solvents and nucleophiles can reduce nucleophilicity through solvation shell formation, leading to decreased reaction rates. Conversely, polar aprotic solvents that solvate cations preferentially can enhance nucleophile reactivity by reducing ion pairing and increasing the concentration of "free" nucleophilic species.

Specific solvent effects beyond bulk polarity have been identified through comparative kinetic studies. Coordinating solvents such as pyridine can participate directly in reaction mechanisms through nucleophilic catalysis pathways. The formation of N-acylpyridinium intermediates provides alternative reaction routes with different kinetic and thermodynamic characteristics.

Mixed solvent systems offer opportunities for fine-tuning reaction conditions and achieving optimal selectivity. Water-organic solvent mixtures can provide controlled hydrolysis rates while maintaining sufficient solubility for organic reactants. The composition-dependent properties of mixed solvents allow for systematic optimization of reaction parameters.

Temperature-dependent solvent effects reveal additional complexity in reaction mechanisms. Solvent reorganization energies contribute to activation barriers and can exhibit significant temperature dependence. Preferential solvation phenomena in mixed solvent systems can shift reaction equilibria and alter product distributions as temperature varies.

Theoretical Exploration of Catalytic Interactions

Lewis acid catalysis provides enhanced reactivity for pivaloyl chloride through coordination to the carbonyl oxygen. Aluminum trichloride and zinc chloride represent archetypal Lewis acids that increase the electrophilicity of the carbonyl carbon by withdrawing electron density through coordination. Computational studies reveal that catalyst coordination significantly lowers activation barriers for nucleophilic attack while maintaining the overall addition-elimination mechanism.

Nucleophilic catalysis through Lewis base activation offers alternative mechanistic pathways for pivaloyl chloride transformations. 4-Dimethylaminopyridine (DMAP) serves as an effective nucleophilic catalyst by forming reactive acylpyridinium intermediates that exhibit enhanced electrophilicity compared to the parent acyl chloride. The catalytic cycle involves initial nucleophilic attack by DMAP, followed by nucleophile transfer and catalyst regeneration.

Heterogeneous catalysis systems provide opportunities for catalyst recovery and recycling. Immobilized Lewis bases on polymeric supports maintain catalytic activity while enabling facile separation from reaction products. End-capping strategies using bulky protecting groups such as pivaloyl chloride itself prevent catalyst deactivation and extend operational lifetimes.

Bimetallic catalytic systems exhibit synergistic effects that enhance both activity and selectivity. Palladium-zinc combinations in C-H functionalization reactions demonstrate cooperative mechanisms where zinc chloride activates the substrate while palladium facilitates bond formation processes. Electronic communication between metal centers stabilizes transition states and modifies reaction pathways.

Enzyme mimetic catalysts designed based on natural acylation mechanisms provide highly selective transformations. Transition state analog inhibitors for enzymatic acyl transfer reactions offer insights into optimal catalyst design principles. The incorporation of multiple binding sites and cooperative interactions enables substrate recognition and enhanced catalytic efficiency.

Physical Description

Liquid

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 391 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 339 of 391 companies with hazard statement code(s):;

H225 (99.71%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H290 (79.94%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (99.71%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (81.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (94.4%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Miscellaneous manufacturing

Pharmaceutical and medicine manufacturing

Propanoyl chloride, 2,2-dimethyl-: ACTIVE